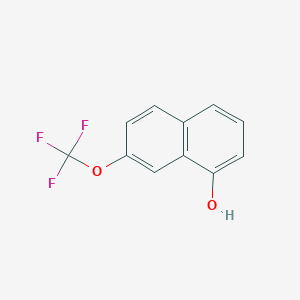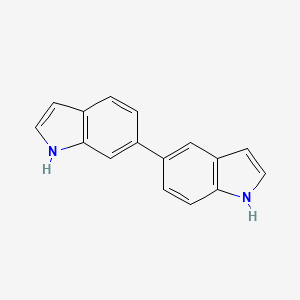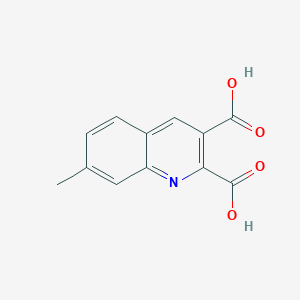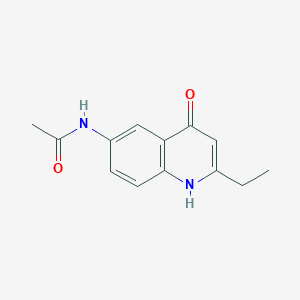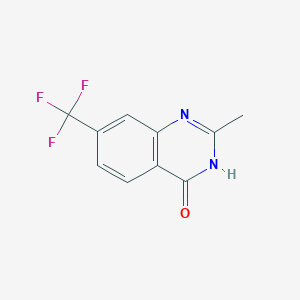
3-(p-Tolyl)azetidin-3-amine dihydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
The synthesis of 3-(p-Tolyl)azetidin-3-amine dihydrochloride involves several steps. One common method includes the reaction of p-toluidine with chloroacetyl chloride to form an intermediate, which is then cyclized to produce the azetidine ring. The final product is obtained by treating the azetidine derivative with hydrochloric acid to form the dihydrochloride salt . Industrial production methods typically involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity .
Análisis De Reacciones Químicas
3-(p-Tolyl)azetidin-3-amine dihydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced amine derivatives.
Aplicaciones Científicas De Investigación
3-(p-Tolyl)azetidin-3-amine dihydrochloride is widely used in scientific research due to its versatile chemical properties. Some of its applications include:
Chemistry: It serves as a building block for the synthesis of various complex organic molecules.
Biology: The compound is used in the study of biological pathways and mechanisms, particularly those involving amine derivatives.
Medicine: It is investigated for its potential therapeutic properties, including its role as a precursor in the synthesis of pharmaceutical drugs.
Industry: The compound is used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 3-(p-Tolyl)azetidin-3-amine dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways and molecular targets involved depend on the specific application and context of its use .
Comparación Con Compuestos Similares
3-(p-Tolyl)azetidin-3-amine dihydrochloride can be compared with other similar compounds, such as:
3-(p-Tolyl)azetidine: Lacks the amine group and dihydrochloride salt, resulting in different chemical properties and reactivity.
3-(p-Tolyl)azetidin-3-amine: Similar structure but without the dihydrochloride salt, affecting its solubility and stability.
p-Toluidine: A precursor in the synthesis of this compound, with different chemical properties and applications.
This compound stands out due to its unique combination of the azetidine ring, amine group, and dihydrochloride salt, which confer specific chemical and biological properties .
Propiedades
Fórmula molecular |
C10H16Cl2N2 |
|---|---|
Peso molecular |
235.15 g/mol |
Nombre IUPAC |
3-(4-methylphenyl)azetidin-3-amine;dihydrochloride |
InChI |
InChI=1S/C10H14N2.2ClH/c1-8-2-4-9(5-3-8)10(11)6-12-7-10;;/h2-5,12H,6-7,11H2,1H3;2*1H |
Clave InChI |
ZRCSTHNXRZFJLD-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=C(C=C1)C2(CNC2)N.Cl.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




